3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine
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Overview
Description
3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine is a heterocyclic compound that features a unique combination of functional groups, including a methanesulfonylmethyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine typically involves the reaction of methanesulfonyl chloride with a suitable precursor containing the oxadiazole ring. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonylmethyl group can yield sulfone derivatives, while reduction of the oxadiazole ring can produce various reduced heterocycles.
Scientific Research Applications
3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine involves its interaction with molecular targets, such as enzymes or receptors. The methanesulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one
- 3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-thiadiazol-5-imine
- 3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-triazol-5-imine
Uniqueness
3-(Methanesulfonylmethyl)-2,5-dihydro-1,2,4-oxadiazol-5-imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(methylsulfonylmethyl)-1,2,4-oxadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3S/c1-11(8,9)2-3-6-4(5)10-7-3/h2H2,1H3,(H2,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPLQMGYGHPORP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NOC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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